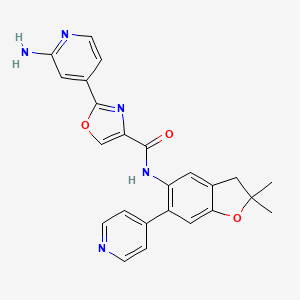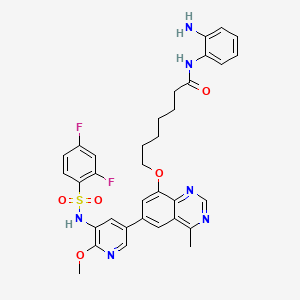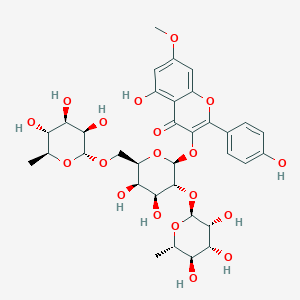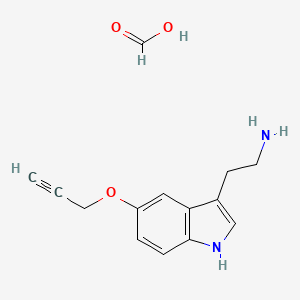![molecular formula C18H15N3O3 B12372011 (1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)
(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione is a complex organic compound with a unique structure that combines elements of pyrazine and quinazoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable quinazoline derivative, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinazoline ring.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups to the benzyl moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in therapeutic settings or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-benzyl-1-hydroxyquinazoline: Shares the quinazoline core but lacks the pyrazine ring.
1-hydroxy-2,4-dihydroquinazoline: Similar structure but without the benzyl group.
Uniqueness
(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione is unique due to its combination of a benzyl group, a hydroxyl group, and a fused pyrazine-quinazoline ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C18H15N3O3 |
|---|---|
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
InChI |
InChI=1S/C18H15N3O3/c22-16-14(10-11-6-2-1-3-7-11)21-15(17(23)20-16)19-13-9-5-4-8-12(13)18(21)24/h1-9,14,17,23H,10H2,(H,20,22)/t14-,17-/m1/s1 |
InChI-Schlüssel |
QUNZIYMNPBSOEB-RHSMWYFYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2C(=O)N[C@@H](C3=NC4=CC=CC=C4C(=O)N23)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C3=NC4=CC=CC=C4C(=O)N23)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)


![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)
![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)


